molecular formula C18H16N4O3 B2992111 4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775441-66-1

4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid

Cat. No. B2992111
CAS RN: 1775441-66-1
M. Wt: 336.351
InChI Key: RFMJZQAFEYHBHG-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid, commonly known as MPMP, is a pyrimidinecarboxylic acid derivative that has shown potential as a therapeutic agent in various scientific research applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of MPMP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPMP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, inhibition of pro-inflammatory cytokine production, and potential neuroprotective effects. MPMP has also been shown to have antioxidant effects and to inhibit the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using MPMP in lab experiments is its potential therapeutic effects in various scientific research applications. However, one limitation is the limited understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of MPMP. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic effects in other diseases, such as cardiovascular diseases and diabetes. Additionally, the development of more efficient synthesis methods for MPMP could lead to increased availability for scientific research.

Synthesis Methods

MPMP can be synthesized through various methods, including the reaction of 2-aminopyridine with 4-chloro-3-methoxybenzaldehyde, followed by the reaction with ethyl cyanoacetate and ammonium acetate. Another method involves the reaction of 2-aminopyridine with 4-chloro-3-methoxybenzaldehyde, followed by the reaction with cyanoacetic acid and ammonium acetate. The yield of MPMP using these methods is around 60-70%.

Scientific Research Applications

MPMP has been studied for its potential therapeutic effects in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. MPMP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPMP has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-(3-methoxyphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-14-6-2-5-13(8-14)16-15(17(23)24)11-21-18(22-16)20-10-12-4-3-7-19-9-12/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMJZQAFEYHBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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